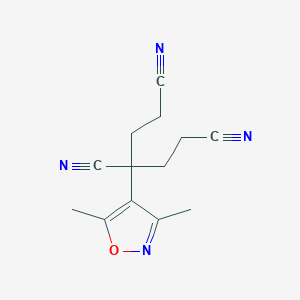
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile is a complex organic compound featuring an oxazole ring substituted with dimethyl groups and a pentane chain with three nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The nitrile groups can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The oxazole ring and nitrile groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole and nitrile derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Similar structure with a fluorobenzoic acid group instead of the pentane chain with nitrile groups.
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}: Contains a piperidine ring and sulfonyl group.
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile: Features a benzonitrile group instead of the pentane chain.
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile lies in its combination of an oxazole ring with a pentane chain bearing three nitrile groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
116422-80-1 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-10-12(11(2)18-17-10)13(9-16,5-3-7-14)6-4-8-15/h3-6H2,1-2H3 |
Clé InChI |
BXJZCRYFWADPKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C(CCC#N)(CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


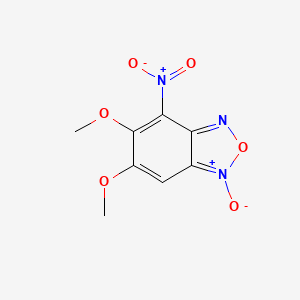

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
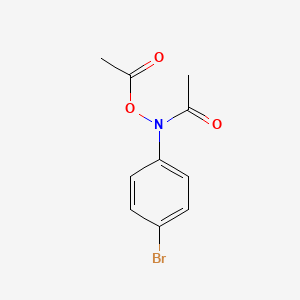



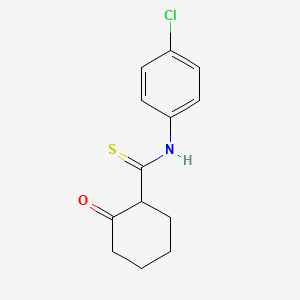
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
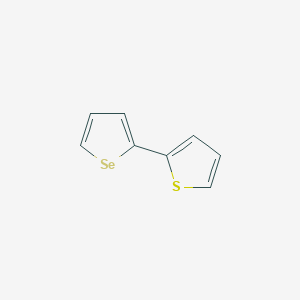
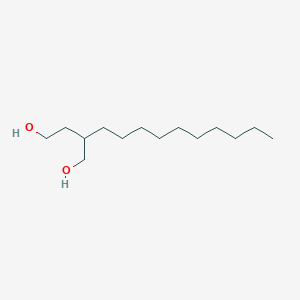
diphenylsilane](/img/structure/B14296348.png)
